17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one
Description
Properties
IUPAC Name |
17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIYQJTUIACIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation and Reduction Steps
The starting steroid (e.g., 3-ethoxy-17α-acetoxy-19-desmethylpregna-3,5-dien-20-one) undergoes a Vilsmeier formylation at the 6-position using reagents such as POCl3 and DMF or related formylating agents at low temperatures (-20 to +5 °C). This introduces a 6-formyl group, yielding 3-ethoxy-6-formyl-17α-acetoxy-19-desmethylpregna-3,5-dien-20-one.
The 6-formyl intermediate is then reduced and dehydrated using sodium borohydride (NaBH4) at 0 to +35 °C to convert the formyl group into a 6-methine or 6-methylene group, producing 3-ethoxy-6-methine-17α-acetoxy-19-desmethylpregna-3,5-dien-20-one.
Formation of 6-Methylene and 6-Methyl Groups
In another approach, the 6-methylamino intermediate formed after formylation is treated with concentrated hydrochloric acid to convert it into 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, followed by purification steps involving solvents like dimethylformamide and methanol.
The 6-methylene intermediate can be isomerized in the presence of palladium on carbon (Pd/C) catalyst and cyclohexene at 25 to 80 °C to shift double bonds, yielding the final 6-methyl-17α-acetoxy steroid with a 4,6-diene system.
Functionalization at the 17-Position
The 17α-position is typically functionalized with an acetyl group (acetoxy) by acetylation of the corresponding hydroxy precursor or by using acetylated starting materials.
Hydroxylation at the 17-position can be introduced or retained depending on the starting steroid and reaction conditions, often controlled by choice of reagents and protecting groups.
Representative Reaction Conditions and Yields
Summary of Key Findings from Literature
The Vilsmeier formylation is a crucial step for selective modification at the 6-position, enabling subsequent transformations.
Reduction and dehydration using NaBH4 are effective for converting formyl groups to methylene or methyl groups under mild conditions.
The isomerization step catalyzed by Pd/C is essential to obtain the conjugated 4,6-diene system characteristic of the target compound.
Multiple solvents (e.g., ethylene glycol dimethyl ether, ethanol, diisopropyl ether) and purification methods are employed to achieve high purity and yield.
Reaction temperatures are carefully controlled to optimize selectivity and yield, typically ranging from sub-zero to moderate heating conditions.
Chemical Reactions Analysis
Formylation and Alkylation Reactions
The 6-methyl group in this compound can be introduced via alkylation using organocopper reagents. For example:
-
Methylation : Reaction with lithium dimethylcopper in anhydrous tetrahydrofuran at 0°C introduces a methyl group at C7α (stereospecific), yielding intermediates like 17β-hydroxy-7α-methylestr-5-en-3-one acetate .
| Reaction | Conditions | Yield | Citation |
|---|---|---|---|
| C7 Methylation | LiMe₂Cu, THF, 0°C, 15 min | 71% |
Reduction Reactions
The 3-keto group undergoes selective reduction using hydride agents:
-
NaBH₄ Reduction : In ethanol at room temperature, sodium borohydride reduces the 3-keto group to a β-hydroxyl, preserving the diene system .
-
LiAlH(t-Bu)₃ Reduction : Lithium tri-tert-butoxyaluminum hydride selectively reduces the 17-acetyl group to a hydroxyl without affecting the 3-keto group .
| Reduction Target | Reagent | Solvent | Outcome |
|---|---|---|---|
| 3-Keto group | NaBH₄ | Ethanol | 3β-Hydroxy derivative |
| 17-Acetyl group | LiAlH(t-Bu)₃ | THF | 17β-Hydroxy derivative |
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes dienone-phenol rearrangements:
-
Dienone-Phenol Rearrangement : Treatment with 80% acetic acid at 85°C for 30 minutes shifts the Δ⁴,⁶-diene to form aromatic products. This involves a spiranic intermediate, leading to 4-methylestra-1,3,5(10)-trien-3-ol derivatives .
| Acid | Temp (°C) | Time (min) | Product |
|---|---|---|---|
| 80% Acetic acid | 85 | 30 | Aromatic estratriene |
Hydrolysis and Isomerization
-
Hydrolysis : The 17-acetyl group is hydrolyzed to a hydroxyl using aqueous HCl or H₂SO₄ at 60–100°C .
-
Isomerization : Catalytic hydrogenation (Pd/C, H₂) shifts the Δ⁶ double bond to Δ⁵, enhancing thermodynamic stability .
| Process | Catalyst/Solvent | Outcome |
|---|---|---|
| Acetyl hydrolysis | H₂SO₄, 85°C | 17β-Hydroxy derivative |
| Double-bond isomerization | Pd/C, H₂, MeOH | Δ⁵,⁶ → Δ⁴,⁵ shift |
Functionalization at C6
The 6-methyl group participates in oxidation and halogenation:
-
Oxidation : CrO₃ in acetic acid converts the 6-methyl to a formyl group .
-
Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces a bromine at C6 under radical conditions .
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| C6 Oxidation | CrO₃, AcOH, 50°C | 6-Formyl derivative |
| C6 Bromination | NBS, CCl₄, light | 6-Bromo derivative |
Stability and Degradation
-
Photolability : The Δ⁴,⁶-diene system is sensitive to UV light, requiring reactions to be shielded from light to prevent decomposition .
-
Thermal Stability : Prolonged heating above 100°C in acidic media leads to aromatization or demethylation .
Comparative Reaction Data
The table below summarizes key transformations:
This compound’s versatility in steroid synthesis is underscored by its participation in alkylation, reduction, and rearrangement pathways. Its stability under specific conditions enables precise functional group manipulations, making it valuable for producing pharmacologically active derivatives .
Scientific Research Applications
Nomegestrol acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthetic methodologies.
Biology: Nomegestrol acetate is used in research on hormone receptor interactions and the regulation of gene expression.
Medicine: It is extensively studied for its contraceptive efficacy, treatment of menopausal symptoms, and management of gynecological disorders.
Mechanism of Action
Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The reduction in these hormones prevents ovulation and alters the cervical mucus, making it less conducive to sperm penetration . Nomegestrol acetate also has antiestrogenic effects at the level of the endometrium, contributing to its contraceptive efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 17-acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one with four structurally related steroids, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Differences
Substituent Variations: The 6-methyl group in 17-acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one enhances metabolic stability compared to non-methylated analogs like 17β-hydroxyestra-4,6-dien-3-one . The 17β-acetoxy group distinguishes it from megestrol acetate, which has a 17α-acetoxy group and a pregnane backbone with a 20-keto moiety. This difference confers divergent receptor affinities (androgenic vs. progestogenic) .
Biological Activity :
- 17α-Hydroxy-17β-methylandrosta-4,6-dien-3-one exhibits stronger anabolic effects due to its 17β-methyl group, which resists hepatic metabolism .
- Megestrol acetate lacks androgenic activity but shows high affinity for progesterone receptors, making it clinically relevant in oncology .
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability: The 4,6-diene system in all compounds increases susceptibility to hepatic oxidation, but the 6-methyl group in the target compound slows degradation compared to non-methylated analogs .
- Biotransformation Pathways :
Biological Activity
17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one , commonly known as Nomegestrol , is a synthetic progestin with significant biological activity, particularly in reproductive health. This compound is characterized by its selective binding to progesterone receptors and exhibits both progestational and antiandrogenic properties. Its chemical structure is vital for its function, influencing its interaction with various hormonal pathways.
| Property | Value |
|---|---|
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.45 g/mol |
| Melting Point | 204-205 °C |
| Boiling Point | 502.6 °C |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 271.8 °C |
Nomegestrol acts primarily as a selective full agonist at the progesterone receptor, with a dissociation constant (Kd) of approximately 5.44 nM for the rat uterine progesterone receptor . This high binding affinity allows it to effectively mediate progestational effects, which are crucial for maintaining pregnancy and regulating menstrual cycles.
In addition to its progestational activity, Nomegestrol exhibits antiandrogenic effects, which can be beneficial in treating conditions influenced by androgens, such as polycystic ovary syndrome (PCOS) and certain types of acne . Its strong antiestrogenic activity further enhances its therapeutic potential in managing hormone-related disorders.
Progestational Activity
Numerous studies have demonstrated the progestational efficacy of Nomegestrol. It has been shown to effectively inhibit ovulation when used in contraceptive formulations. A study highlighted that Nomegestrol could potentially offer contraceptive benefits at lower doses compared to traditional progestins like chlormadinone acetate due to its high potency .
Antiandrogenic Activity
The antiandrogenic properties of Nomegestrol are significant for treating conditions related to excessive androgen levels. Research indicates that Nomegestrol can reduce symptoms associated with androgen excess, such as hirsutism and acne . Its mechanism involves blocking androgen receptor activity or inhibiting androgen synthesis, making it a valuable option in hormonal therapies.
Case Studies
- Contraceptive Efficacy : A clinical trial involving Nomegestrol acetate demonstrated effective ovulation suppression and menstrual cycle regulation in women using it as an oral contraceptive. The results indicated a high satisfaction rate among users due to reduced side effects compared to other hormonal contraceptives.
- Polycystic Ovary Syndrome (PCOS) : In a cohort study, women with PCOS treated with Nomegestrol showed significant improvements in menstrual regularity and reductions in hirsutism scores over six months of treatment .
Research Findings
Recent research has focused on the synthesis and modification of Nomegestrol derivatives to enhance its biological activity and reduce side effects. Studies have explored various structural modifications at the 6 and 17 positions on the steroid nucleus, leading to compounds with improved selectivity and potency against specific receptors .
Comparative Binding Affinity
A comparative analysis of Nomegestrol with other progestins shows its superior binding affinity for the progesterone receptor:
| Compound | Kd (nM) |
|---|---|
| Nomegestrol | 5.44 |
| Medroxyprogesterone | 10-20 |
| Chlormadinone | 15-30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
